An In-depth Technical Guide to 5-Chloroquinolin-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Chloroquinolin-3-amine: Properties, Synthesis, and Applications
Executive Summary: 5-Chloroquinolin-3-amine is a halogenated aminoquinoline derivative that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and a reactive chloro-substituted quinoline core, makes it a versatile precursor for the development of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and significant applications, particularly in the field of drug discovery, offering valuable insights for researchers and professionals in chemical and pharmaceutical sciences.
Introduction
The quinoline scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with significant biological activities.[1] Its derivatives are integral to the development of therapeutic agents, spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2] Within this important class of compounds, 5-Chloroquinolin-3-amine emerges as a key synthetic intermediate. The strategic placement of the chloro and amino functionalities on the quinoline ring system allows for selective chemical modifications, enabling the construction of complex molecular architectures and the exploration of new chemical space for drug discovery. This document serves as a technical resource, consolidating critical data on its structure, properties, synthesis, and utility for professionals engaged in pharmaceutical research and development.
Structural Elucidation and Physicochemical Profile
The molecular identity and characteristics of 5-Chloroquinolin-3-amine are fundamental to its application in controlled chemical synthesis.
2.1. Chemical Structure and Identifiers
-
IUPAC Name: 5-chloroquinolin-3-amine
-
CAS Number: 1416437-91-6
2.2. Physicochemical Properties
A summary of the key physicochemical data is presented in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Reference |
| Molecular Weight | 178.62 g/mol | [3][4][5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and methanol. | |
| pKa | Not available | |
| XLogP3 | 2.6 | [3] |
2.3. Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and quality control of 5-Chloroquinolin-3-amine. While a comprehensive public dataset is limited, representative spectral data is crucial for researchers synthesizing or utilizing this compound.
| Technique | Key Features | Reference |
| ¹H NMR | Spectra available for confirmation of proton environments. | [6] |
| ¹³C NMR | Spectra available for confirmation of carbon skeleton. | [7] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z ≈ 179.0374 | |
| IR Spectroscopy | Characteristic peaks for N-H (amine) and C-Cl stretching. |
Synthesis and Purification
The synthesis of 5-Chloroquinolin-3-amine is not widely detailed in standard literature, suggesting it is often prepared as an intermediate within a larger synthetic sequence. However, analogous syntheses of substituted quinolines, such as the Doebner-von Miller reaction or Friedländer annulation, provide a logical framework for its preparation. A plausible synthetic approach would involve the cyclization of an appropriately substituted aniline derivative.
3.1. Conceptual Synthetic Pathway: Modified Friedländer Synthesis
The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. A potential route to 5-Chloroquinolin-3-amine could start from 2-amino-6-chlorobenzaldehyde and a suitable C2 synthon that introduces the 3-amino group.
3.2. Detailed Experimental Protocol (Hypothetical, based on related procedures)
This protocol is illustrative and based on general methods for quinoline synthesis. Researchers should adapt and optimize conditions based on laboratory findings.
-
Reaction Setup: To a solution of 2-amino-6-chlorobenzonitrile (1.0 eq) in anhydrous THF, add a solution of vinylmagnesium bromide (2.2 eq) dropwise at 0 °C under an inert nitrogen atmosphere.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired 5-Chloroquinolin-3-amine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC analysis.
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Chloroquinolin-3-amine lies in the distinct reactivity of its functional groups. The 3-amino group is a potent nucleophile, while the 5-chloro group is susceptible to nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions.
4.1. Reactivity of the Amino Group
The primary amine at the C3 position readily undergoes acylation, sulfonylation, and alkylation reactions. It can also serve as a nucleophile in condensation reactions to form Schiff bases or be used in the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines.[1]
4.2. Reactivity of the Chloro Group
The chlorine atom at the C5 position is less reactive than those at the C2 or C4 positions of the quinoline ring but can be displaced under forcing conditions or activated through metal catalysis. This allows for the introduction of various substituents through reactions like Buchwald-Hartwig amination or Suzuki coupling, enabling further diversification of the quinoline scaffold.
4.3. Visualization of Synthetic Pathways
The following diagram illustrates the role of 5-Chloroquinolin-3-amine as a versatile synthetic hub.
Caption: Synthetic utility of 5-Chloroquinolin-3-amine.
Applications in Medicinal Chemistry
Halogenated quinolines are a cornerstone of medicinal chemistry, with chlorine-containing compounds representing a significant portion of FDA-approved drugs.[8] The 5-chloro-3-aminoquinoline scaffold is an attractive starting point for developing novel therapeutic agents. Its derivatives have been explored for various biological activities. For instance, the broader class of aminoquinolines has been investigated for anticancer properties, with some derivatives showing potent cytotoxic effects against human breast tumor cell lines.[9] The ability to modify both the amino and chloro positions allows for fine-tuning of physicochemical properties like solubility and lipophilicity, as well as optimizing interactions with biological targets such as protein kinases.
Safety and Handling
As with any laboratory chemical, 5-Chloroquinolin-3-amine should be handled with appropriate care. Based on data for structurally related chloro-aminoquinolines, this compound should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid: In case of contact, wash skin thoroughly with soap and water.[11] If inhaled, move to fresh air.[11] If ingested, seek immediate medical attention.[10]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-Chloroquinolin-3-amine is a high-value chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its dual functionality provides a versatile platform for creating diverse libraries of novel quinoline derivatives. A thorough understanding of its properties, reactivity, and handling procedures is essential for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals and functional materials.
References
-
PubChem. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860. Available from: [Link]
-
Angene Chemical. Safety Data Sheet. Available from: [Link]
-
PubChem. 5-Chloroquinoline | C9H6ClN | CID 69458. Available from: [Link]
-
Wikipedia. UCSF648. Available from: [Link]
-
PubChem. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517. Available from: [Link]
-
Kumar, A., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 2009. Available from: [Link]
-
MySkinRecipes. 5-Chloroquinolin-2-amine. Available from: [Link]
-
PubChem. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319. Available from: [Link]
-
Al-Zoubi, W., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 2021. Available from: [Link]
-
Gomaa, A. M. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. Available from: [Link]
-
MySkinRecipes. 7-Chloroquinolin-5-amine. Available from: [Link]
-
PubChem. 2-Chloroquinolin-3-amine | C9H7ClN2 | CID 19972824. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Available from: [Link]
-
SpectraBase. 5-chloro AMT. Available from: [Link]
-
SpectraBase. 5-Chloroquinoline - Optional[1H NMR] - Spectrum. Available from: [Link]
-
ACS Publications. Selective Copper(II) Complexes against Mycobacterium tuberculosis. Available from: [Link]
- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
-
Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloroquinolin-5-amine [myskinrecipes.com]
- 3. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloroquinolin-3-amine | C9H7ClN2 | CID 19972824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-chloroquinolin-3-aMine(1416437-91-6) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
